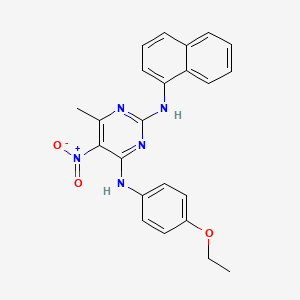
N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine
Descripción general
Descripción
N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine, also known as ENP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENP is a member of the pyrimidine family, which is a class of organic compounds that are widely used in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine involves the inhibition of certain enzymes involved in cell survival, such as protein kinases and topoisomerases. By inhibiting these enzymes, N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine can induce apoptosis in cancer cells, leading to their death. In addition, N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has also been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis, by interfering with their DNA replication.
Biochemical and Physiological Effects:
N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine can inhibit tumor growth in animal models. In addition, N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has also been shown to have antibacterial activity against a number of bacterial strains, including Mycobacterium tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine is its potential as an anticancer agent. Studies have shown that N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine can induce apoptosis in cancer cells, making it a promising candidate for further investigation. In addition, N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has also been shown to have antibacterial activity, which could be useful in the development of new antibiotics. However, one of the limitations of N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine. One area of interest is the development of new synthetic methods for N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine, which could improve its yield and purity. Another area of interest is the investigation of N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine's potential as an antimalarial agent, as preliminary studies have shown promising results. In addition, further studies are needed to investigate the safety and toxicity of N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine in vivo, as well as its potential use in combination with other drugs for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has been extensively studied for its potential applications in various fields. In medicinal chemistry, N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has shown promising results as an anticancer agent. Studies have shown that N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In addition, N~4~-(4-ethoxyphenyl)-6-methyl-N~2~-1-naphthyl-5-nitropyrimidine-2,4-diamine has also been investigated for its potential use in the treatment of other diseases, such as malaria and tuberculosis.
Propiedades
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-methyl-2-N-naphthalen-1-yl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-31-18-13-11-17(12-14-18)25-22-21(28(29)30)15(2)24-23(27-22)26-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,3H2,1-2H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCGALFLWBWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B4289925.png)
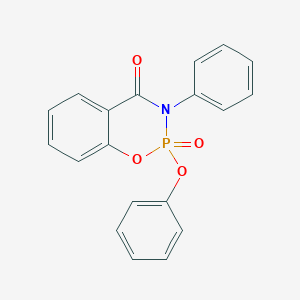
![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)
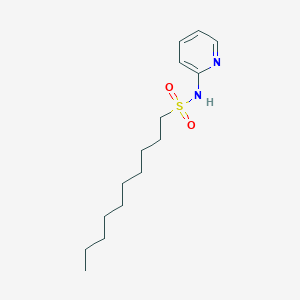
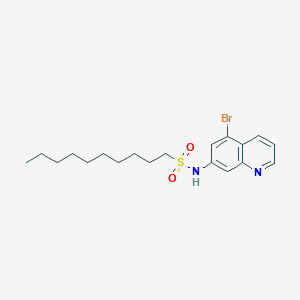
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4289964.png)
![2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-cyclohexylacetamide](/img/structure/B4289972.png)
![4-(4-chlorophenoxy)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4289979.png)
![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4289987.png)
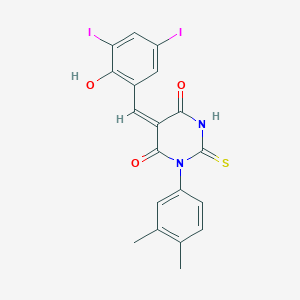
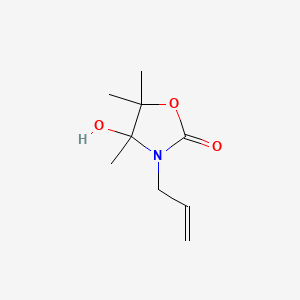
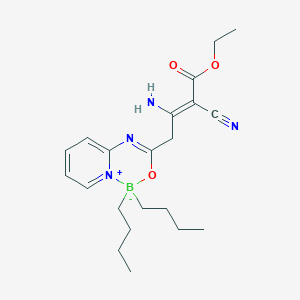
![N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitro-2-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B4290025.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide](/img/structure/B4290030.png)